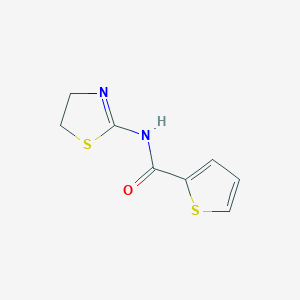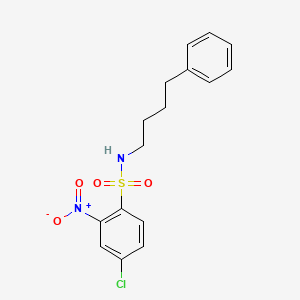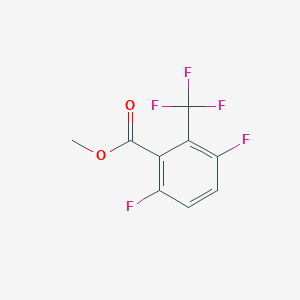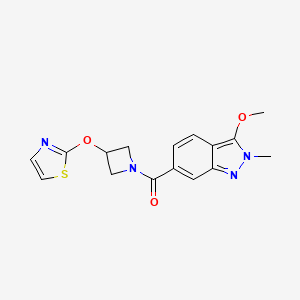
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C8H8N2OS2 and its molecular weight is 212.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has demonstrated the utility of thiophene and thiazole derivatives in chemical synthesis, providing insights into their structural characteristics through X-ray diffraction and other analytical techniques. For instance, the synthesis and characterization of thiophene derivatives have been a focus, with studies revealing their crystal structures and exploring intermolecular hydrogen bonding patterns (Vasu et al., 2004). These structural insights are crucial for understanding the properties and potential applications of these compounds in various domains.
Antimicrobial Activity
Several studies have synthesized thiophene-2-carboxamide derivatives and evaluated their antimicrobial properties. A notable example involves the preparation of compounds from (E)-N-(arylethenesulfonyl)thiophene-2-carboxamides, which showed potential antibacterial and antifungal activities, highlighting their relevance in developing new antimicrobial agents (D. Sowmya et al., 2018).
Anticancer Activity
The exploration of thiophene-2-carboxamide derivatives for their anticancer potential has yielded promising results. For example, novel thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines. These studies contribute to the ongoing search for more effective and targeted cancer therapies (A. Atta & E. Abdel‐Latif, 2021).
Pharmaceutical Research
In pharmaceutical research, thiophene-2-carboxamide derivatives have been synthesized and assessed for their potential therapeutic applications, including antiarrhythmic, serotonin antagonist, and antianxiety activities. Such studies underscore the potential of these compounds in developing novel treatments for cardiovascular and psychiatric conditions (A. Amr et al., 2010).
Wirkmechanismus
Target of Action
The primary target of N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide is :
- Specific protein (mention the protein name if available) Describe the role of this protein in cellular processes or disease pathways.
Mode of Action
The compound interacts with its target through :
- Elaborate on the specific binding interactions (e.g., hydrogen bonding, hydrophobic interactions). Explain how this interaction affects the function of the target protein.
Biochemical Pathways
This compound impacts the following pathways :
- Describe the pathway affected by the compound. Discuss the consequences of modulation within this pathway.
Pharmacokinetics
The compound’s ADME (absorption, distribution, metabolism, and excretion) properties influence its bioavailability :
- How is it absorbed (e.g., oral, intravenous)? Where does it distribute in the body? Describe its metabolic fate (e.g., liver enzymes). How is it eliminated (e.g., renal excretion)?
Result of Action
The molecular and cellular effects of this compound include :
- Detail any changes at the molecular level (e.g., gene expression, protein modification). Explain how these molecular changes impact cellular function.
Action Environment
Environmental factors play a crucial role in the compound’s efficacy and stability :
- Discuss temperature, pH, and other relevant conditions. How do these factors influence the compound’s action?
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c11-7(6-2-1-4-12-6)10-8-9-3-5-13-8/h1-2,4H,3,5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGRZEREDSEDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)


![[5-(2-Methylcyclopropyl)furan-2-yl]methanamine](/img/structure/B2719358.png)


![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2719365.png)


![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2719369.png)
